4-Fluoro-2-(2-fluoroethoxy)aniline
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Overview
Description
4-Fluoro-2-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H10FNO. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine and fluoroethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with 2-fluoroethanol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydrogen atom in the aniline ring with the fluoroethoxy group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-Fluoro-2-(2-fluoroethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for drug discovery due to the presence of the aniline group, which is common in many biologically active molecules.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(2-fluoroethoxy)aniline is not well-documented. like other aniline derivatives, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its potential as a drug candidate .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler derivative with only a fluorine atom substituted in the benzene ring.
2-Fluoroaniline: Another isomer with the fluorine atom in a different position.
4-Nitroaniline: An aniline derivative with a nitro group instead of a fluoroethoxy group.
Uniqueness: 4-Fluoro-2-(2-fluoroethoxy)aniline is unique due to the presence of both fluorine and fluoroethoxy groups, which can impart distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-fluoro-2-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9F2NO/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4,11H2 |
InChI Key |
YUCPOCZYFPQQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCF)N |
Origin of Product |
United States |
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